15-methyl-15S-Prostaglandin E1

Overview

Description

15-methyl-15S-Prostaglandin E1, also known as carboprost tromethamine, is an analogue of naturally occurring prostaglandin F2α . It is a metabolically stable synthetic analog of PGE 1 . It is used in medicine under the brand name Hemabate .

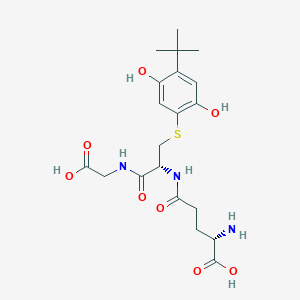

Molecular Structure Analysis

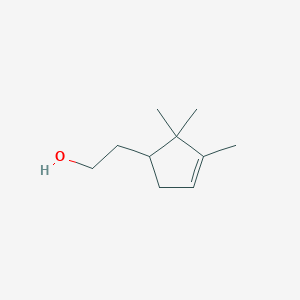

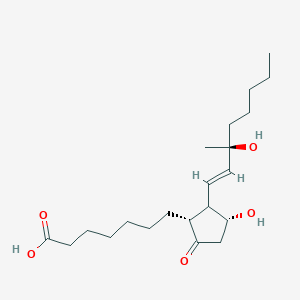

The molecular formula of 15-methyl-15S-Prostaglandin E1 is C21H36O5 . The structural formula is represented in the source .Physical And Chemical Properties Analysis

15-methyl-15S-Prostaglandin E1 has a molecular weight of 368.51 . It is a white to slightly off-white crystalline powder . It generally melts between 95° and 105° C, depending on the rate of heating .Scientific Research Applications

Chemical Properties

“15(S)-15-methyl Prostaglandin E1” is a metabolically stable synthetic analog of PGE1 . It has a molecular formula of C21H36O5 and a molecular weight of 368.5 . It is soluble in DMF, DMSO, and Ethanol .

Biochemical Applications

This compound is categorized under Biochemicals, specifically Lipids and Prostaglandins . It is used in the research area of Lipid Biochemistry and the Cyclooxygenase Pathway .

Respiratory Tract Research

In contrast to the bronchodilatory effects of PGE1, “15(S)-15-methyl Prostaglandin E1” is a weak constrictor of human respiratory tract smooth muscle . This property makes it useful in studying the effects of prostaglandins on the respiratory system .

Storage and Handling

This compound should be stored at -20°C for stability of at least 2 years . It is shipped with wet ice in the continental US .

Safety Information

The safety data sheet (SDS) for “15(S)-15-methyl Prostaglandin E1” provides important information about its handling, storage, and disposal .

Mechanism of Action

Target of Action

15-methyl-15S-Prostaglandin E1, also known as 15(S)-15-methyl Prostaglandin E1, primarily targets the myometrium . The myometrium is the middle layer of the uterine wall, consisting mainly of uterine smooth muscle cells, and is responsible for uterine contractions.

Mode of Action

This compound exhibits a positive chronotropic effect , which means it increases the heart rate . It interacts with its targets, inducing a long-lasting heart rate increase in a dose-dependent manner . This process is likely regulated by sodium and calcium ion flux .

Biochemical Pathways

Given its positive chronotropic effect and the involvement of sodium and calcium ion flux, it can be inferred that it likely influencescardiac muscle contraction pathways .

Result of Action

The primary result of the action of 15-methyl-15S-Prostaglandin E1 is an increase in heart rate . This effect is observed in guinea pigs with isolated atria .

Safety and Hazards

properties

IUPAC Name |

7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16-,17-,19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNFCPCBKCERJP-XBZFKEOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701148567 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-methyl-15S-Prostaglandin E1 | |

CAS RN |

35700-26-6 | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35700-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prost-13-en-1-oic acid, 11,15-dihydroxy-15-methyl-9-oxo-, (11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701148567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

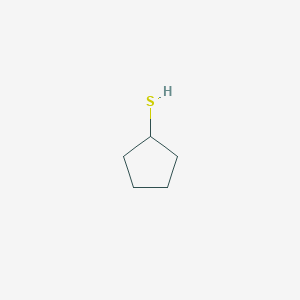

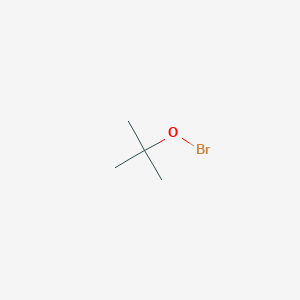

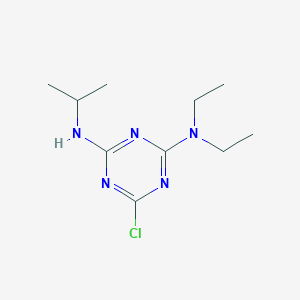

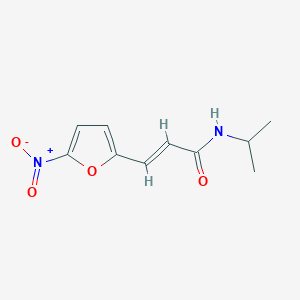

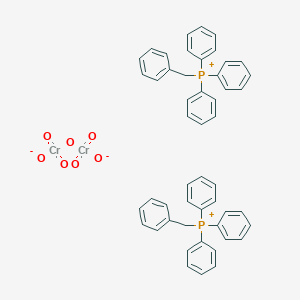

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

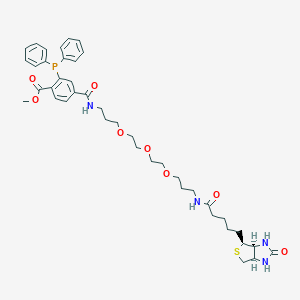

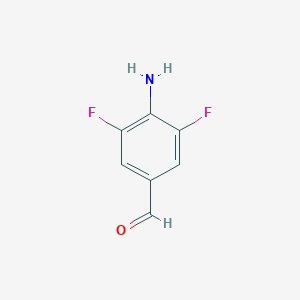

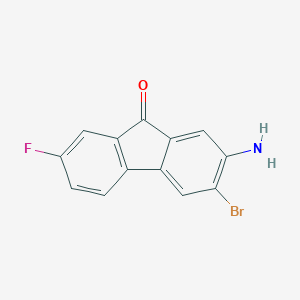

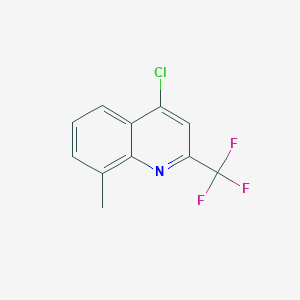

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for 15(S)-15-methyl Prostaglandin E1's anti-inflammatory effects?

A: 15(S)-15-methyl Prostaglandin E1, a stable analog of Prostaglandin E1, appears to suppress inflammation through multiple mechanisms. One key action is its ability to reduce vascular permeability induced by various inflammatory mediators, including histamine, serotonin, bradykinin, C3a, and compound 48/80. [] This effect is thought to be related to the preservation of tight junctions between endothelial cells, limiting the leakage of inflammatory factors into tissues. [] Additionally, 15(S)-15-methyl Prostaglandin E1 can elevate cyclic AMP levels in lymphocytes, which in turn inhibits T cell proliferation and the effector function of cytotoxic T cells. [] This suggests a role for this compound in modulating both innate and adaptive immune responses contributing to inflammation.

Q2: What evidence supports the use of 15(S)-15-methyl Prostaglandin E1 in treating inflammatory conditions?

A: Research has shown promising results using 15(S)-15-methyl Prostaglandin E1 in animal models of inflammatory diseases. For instance, oral administration of this compound effectively suppressed chronic adjuvant-induced polyarthritis and acute immune complex-induced vasculitis in rats. [] Notably, treatment with 15(S)-15-methyl Prostaglandin E1 in a rat model of renal allograft rejection led to near-complete protection of the grafts from immunological damage, even when therapy began four days after transplantation. [] These findings highlight the potential therapeutic benefit of 15(S)-15-methyl Prostaglandin E1 in managing various inflammatory and immune-mediated conditions.

Q3: Does the structure of 15(S)-15-methyl Prostaglandin E1 influence its anti-inflammatory activity compared to other prostaglandins?

A: Yes, the structure of 15(S)-15-methyl Prostaglandin E1 appears to be crucial for its specific anti-inflammatory effects. Studies show that while 15(S)-15-methyl Prostaglandin E1 and Prostaglandin E1 exhibit potent inhibition of vascular permeability, other prostaglandins like Prostaglandin A2 have a weaker effect, and Prostaglandin F2 alpha shows no inhibitory activity. [] This structure-function relationship underscores the importance of the specific chemical modifications present in 15(S)-15-methyl Prostaglandin E1 for its potent and selective anti-inflammatory action.

Q4: What are the potential advantages of oral administration of 15(S)-15-methyl Prostaglandin E1?

A: The research highlights that 15(S)-15-methyl Prostaglandin E1 can be effectively administered orally to suppress inflammation in animal models. [] This route of administration offers several potential advantages, including improved patient compliance due to ease of use, potentially reduced systemic side effects compared to injections, and greater convenience for long-term treatment strategies. [] Further research is needed to fully evaluate the pharmacokinetic profile and optimal dosing regimens for oral administration of 15(S)-15-methyl Prostaglandin E1 in various clinical settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.